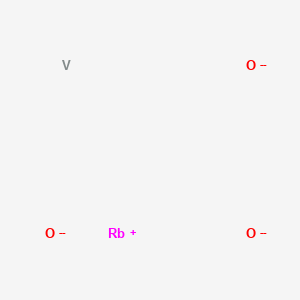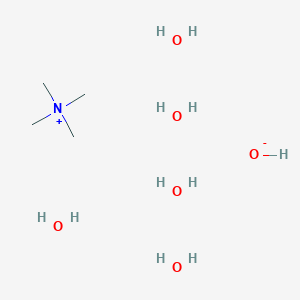
Rubidium vanadium oxide (Rb3VO4)
Overview
Description
Rubidium vanadium oxide (Rb3VO4) is an inorganic compound that combines rubidium, vanadium, and oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions: Rubidium vanadium oxide can be synthesized through various methods, including solid-state reactions and hydrothermal synthesis. In a typical solid-state reaction, rubidium carbonate (Rb2CO3) and vanadium pentoxide (V2O5) are mixed in stoichiometric amounts and heated at high temperatures (around 700-800°C) in an inert atmosphere to form Rb3VO4 .
Industrial Production Methods: While specific industrial production methods for rubidium vanadium oxide are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Rubidium vanadium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Rubidium vanadium oxide can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reduction can be achieved using reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur when rubidium vanadium oxide reacts with halogens or other reactive non-metals.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state vanadium compounds, while reduction may produce lower oxidation state vanadium compounds .
Scientific Research Applications
Rubidium vanadium oxide has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its ability to undergo redox reactions.
Biology: Research is ongoing to explore its potential as a bioactive compound in medicinal chemistry.
Medicine: Its unique properties are being investigated for potential therapeutic applications, including as an antimicrobial agent.
Mechanism of Action
The mechanism by which rubidium vanadium oxide exerts its effects involves its ability to undergo redox reactions. The vanadium center in the compound can switch between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its catalytic properties and potential biological activities. The molecular targets and pathways involved include interactions with cellular redox systems and enzymes that mediate oxidative stress responses .
Comparison with Similar Compounds
Vanadium Pentoxide (V2O5): Known for its use in catalysts and batteries, V2O5 undergoes similar redox reactions but has different structural and electronic properties.
Vanadium Dioxide (VO2): Exhibits a metal-insulator transition, making it useful in smart windows and sensors.
Vanadium Sesquioxide (V2O3): Known for its magnetic and electronic properties, used in various electronic applications
Uniqueness of Rubidium Vanadium Oxide: Rubidium vanadium oxide stands out due to the presence of rubidium, which imparts unique ionic properties and enhances the compound’s stability and reactivity. This makes it particularly useful in applications requiring high thermal stability and specific electronic characteristics.
Properties
IUPAC Name |
oxygen(2-);rubidium(1+);vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.Rb.V/q3*-2;+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZYNDVWBRTDPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[V].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3RbV-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101014491 | |
| Record name | Vanadate (VO31-), rubidium (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.408 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13566-05-7, 13597-61-0, 13597-45-0 | |
| Record name | Rubidium vanadium oxide (Rb3VO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013566057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubidium vanadium oxide (Rb4V2O7) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubidium vanadium oxide (Rb3VO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rubidium vanadium oxide (Rb4V2O7) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadate (VO31-), rubidium (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrarubidium divanadium heptaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trirubidium vanadium tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















